molecular formula C11H12O3 B180560 (S)-2-(Isochroman-1-yl)acetic acid CAS No. 170856-84-5

(S)-2-(Isochroman-1-yl)acetic acid

Cat. No.: B180560
CAS No.: 170856-84-5
M. Wt: 192.21 g/mol
InChI Key: CTZWEXAQFFYMQD-JTQLQIEISA-N
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Description

(S)-2-(Isochroman-1-yl)acetic acid is an organic compound that features an isochroman ring structure attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Isochroman-1-yl)acetic acid typically involves the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through cyclization reactions involving aromatic compounds and appropriate reagents.

    Attachment of Acetic Acid Moiety: The acetic acid group is introduced via esterification or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use catalysts and controlled reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Isochroman-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the isochroman ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(S)-2-(Isochroman-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Isochroman-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Isochroman-1-yl)acetic acid: The enantiomer of (S)-2-(Isochroman-1-yl)acetic acid, with similar but distinct properties.

    Isochroman-1-yl acetic acid derivatives: Compounds with modifications to the isochroman ring or acetic acid moiety.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the isochroman ring also imparts distinct chemical properties that differentiate it from other acetic acid derivatives.

Properties

IUPAC Name

2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)7-10-9-4-2-1-3-8(9)5-6-14-10/h1-4,10H,5-7H2,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZWEXAQFFYMQD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442708
Record name (S)-2-(Isochroman-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170856-84-5
Record name (1S)-3,4-Dihydro-1H-2-benzopyran-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170856-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-(Isochroman-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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